2,4,6-Triphenylpyrimidine
Overview
Description
2,4,6-Triphenylpyrimidine is an aromatic heterocyclic compound . It contains the N, N -dimethylamino group in the para-position of the phenyl ring located at the fourth atom of the diazine ring .
Synthesis Analysis
The synthesis of 2,4,6-Triphenylpyrimidine is based on the initial preparation of chalcone and its subsequent reaction with ammonium acetate and aldehyde . Another method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis
The molecular formula of 2,4,6-Triphenylpyrimidine is C22H16N2 . It contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
The chemical reactions of 2,4,6-Triphenylpyrimidine involve the initial preparation of chalcone and its subsequent reaction with ammonium acetate and aldehyde . Other reactions include the use of hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,6-Triphenylpyrimidine include thermal, optical, electrochemical, and electrophysical properties . It is thermally stable up to a certain temperature and can be used as a material for the manufacture of light-emitting diodes .Scientific Research Applications
Cyclopalladation of Phenylpyrimidines : 2,4,6-Triphenylpyrimidine undergoes preferential metallation, which could have implications in organometallic chemistry and catalysis (Caygill, Hartshorn, & Steel, 1990).
Synthesis and Transformation of Aminophenyl Derivatives : 2,4,6-Triphenylpyrimidine is involved in transformations to produce various derivatives, potentially useful in pharmaceutical and chemical synthesis (Harutyunyan et al., 2020).
Reactions with Active Methylene Compounds : The reactions involving 2,4,6-triphenyl-1,3,5-thiadiazin-1-ium salt with active methylene compounds to produce substituted pyrimidines suggests applications in organic synthesis and drug development (Shibuya, 1982).
Inhibition of DNA Synthesis in Bacteria : Phenylazopyrimidine derivatives, structurally related to 2,4,6-Triphenylpyrimidine, have shown to inhibit DNA synthesis in bacteria, indicating potential antibiotic properties (Brown & Handschumacher, 1966).
Synthesis of Anti-inflammatory Hydroxypyrimidine Derivatives : Derivatives of 2,4,6-Triphenylpyrimidine have been synthesized with potential for anti-inflammatory drug development (Kuvaeva et al., 2022).
Topoisomerase Inhibition and Antitumor Activity : Dihydroxylated 2,4,6-triphenyl pyridines, structurally similar to Triphenylpyrimidine, showed potential as anticancer agents due to their topoisomerase inhibitory activity (Karki et al., 2012).
Future Directions
2,4,6-Triphenylpyrimidines are key building blocks to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . They have been the subject of intensive studies aimed at the practical application of such heterocyclic systems as nonlinear optical materials, sensors, and materials for organic electronics .
properties
IUPAC Name |
2,4,6-triphenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)19-14-8-3-9-15-19/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKWMQWGJPCXOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360897 | |
Record name | 2,4,6-triphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triphenylpyrimidine | |
CAS RN |
1666-86-0 | |
Record name | 2,4,6-Triphenylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1666-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-triphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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